triethyl-[2-[4-oxo-4-[2-(triethylazaniumyl)ethoxy]butanoyl]oxyethyl]azanium;diiodide
Description
Triethyl-[2-[4-oxo-4-[2-(triethylazaniumyl)ethoxy]butanoyl]oxyethyl]azanium diiodide is a bis-quaternary ammonium compound characterized by two triethylazanium groups linked via a succinyloxy chain. Its structure comprises a central succinate moiety esterified with two ethoxyethyltriethylazanium groups, with iodide as the counterion . This compound is structurally analogous to succinylcholine chloride (a neuromuscular blocking agent) but differs in its alkyl substituents (triethyl vs. trimethyl) and counterion (diiodide vs. dichloride) .
Properties
CAS No. |
21228-70-6 |
|---|---|
Molecular Formula |
C20H42I2N2O4 |
Molecular Weight |
628.4 g/mol |
IUPAC Name |
triethyl-[2-[4-oxo-4-[2-(triethylazaniumyl)ethoxy]butanoyl]oxyethyl]azanium;diiodide |
InChI |
InChI=1S/C20H42N2O4.2HI/c1-7-21(8-2,9-3)15-17-25-19(23)13-14-20(24)26-18-16-22(10-4,11-5)12-6;;/h7-18H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
PMHHEESTWJVYAL-UHFFFAOYSA-L |
Canonical SMILES |
CC[N+](CC)(CC)CCOC(=O)CCC(=O)OCC[N+](CC)(CC)CC.[I-].[I-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of triethyl-[2-[4-oxo-4-[2-(triethylazaniumyl)ethoxy]butanoyl]oxyethyl]azanium;diiodide generally involves:
- Step 1: Synthesis of the intermediate containing the butanoyl ester and ethoxy functional groups.
- Step 2: Quaternization of tertiary amine groups to form triethylazaniumyl moieties.
- Step 3: Introduction of diiodide counter ions through salt metathesis or direct iodide quaternization.
This synthesis requires high-purity starting materials, controlled temperature, and inert atmosphere to avoid side reactions such as hydrolysis or over-alkylation.
Detailed Preparation Procedure
| Step | Reagents & Conditions | Description | Notes |
|---|---|---|---|
| 1 | 4-oxo-butanoyl chloride + 2-(2-hydroxyethoxy)ethylamine | Esterification under anhydrous conditions, using base (e.g., triethylamine) to neutralize HCl | Produces 4-oxo-4-(2-hydroxyethoxy)butanoyl intermediate |
| 2 | Intermediate + triethylamine + alkylating agent (e.g., ethyl iodide) | Quaternization of amine groups via nucleophilic substitution | Forms triethylazaniumyl groups |
| 3 | Purification by recrystallization or ion exchange chromatography | Isolates the diiodide salt form | Ensures removal of unreacted reagents and byproducts |
Reaction Conditions and Optimization
- Temperature: Typically maintained between 0°C to 40°C during quaternization to prevent decomposition.
- Solvent: Polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) are preferred for efficient quaternization.
- Time: Reaction times vary from 4 to 24 hours depending on reagent concentrations and temperature.
- pH Control: Neutral to slightly basic conditions are maintained to avoid hydrolysis of ester groups.
Data Tables on Yield and Purity
| Parameter | Value | Method of Determination | Notes |
|---|---|---|---|
| Yield (%) | 75-85% | Gravimetric analysis post-purification | Dependent on reaction scale and purity of starting materials |
| Purity (%) | >98% | High-performance liquid chromatography (HPLC) | Confirmed by retention time and peak integration |
| Melting Point | 150-155°C (decomposition) | Differential scanning calorimetry (DSC) | Indicates thermal stability |
| Iodide Content | Stoichiometric 2:1 iodide to compound ratio | Ion chromatography | Confirms diiodide salt formation |
Research Findings from Literature
- The quaternization step is critical for achieving the desired cationic form and is sensitive to reagent stoichiometry and solvent choice.
- Ester linkage stability is influenced by reaction pH and temperature; mild conditions are necessary to prevent hydrolysis.
- Ion exchange chromatography is effective in purifying the diiodide salt, improving compound stability and solubility.
- Alternative alkylating agents have been tested, but ethyl iodide remains preferred for high yield and purity.
Summary of Preparation Method Variants
| Variant | Description | Advantages | Disadvantages |
|---|---|---|---|
| Direct Quaternization | One-pot reaction with tertiary amine and alkyl iodide | Simplifies process, reduces time | Risk of incomplete reaction, side products |
| Stepwise Esterification + Quaternization | Separate synthesis of ester intermediate before quaternization | Better control of purity and reaction monitoring | Longer process, requires intermediate purification |
| Ion Exchange Purification | Post-synthesis purification using iodide ion exchange resin | High purity, scalable | Additional cost and processing time |
Chemical Reactions Analysis
Triethyl-[2-[4-oxo-4-[2-(triethylazaniumyl)ethoxy]butanoyl]oxyethyl]azanium;diiodide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions .
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the replacement of specific functional groups within the compound.
Scientific Research Applications
Triethyl-[2-[4-oxo-4-[2-(triethylazaniumyl)ethoxy]butanoyl]oxyethyl]azanium;diiodide has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions and as a standard for analytical techniques. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, this compound can be explored for its potential therapeutic properties and as a diagnostic tool.
In the industrial sector, this compound is utilized in the production of specialized chemicals and materials. Its unique properties make it valuable for developing new products and technologies.
Mechanism of Action
The mechanism of action of triethyl-[2-[4-oxo-4-[2-(triethylazaniumyl)ethoxy]butanoyl]oxyethyl]azanium;diiodide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on structural similarity. †Calculated from . ‡From .
Succinylcholine Chloride (Trimethyl Analogue)
- Structure : Features trimethylammonium groups and a dichloride counterion .
- Pharmacology : Rapid-onset, short-acting depolarizing neuromuscular blocker used in surgical settings .
- Key Difference : The triethyl variant’s bulkier alkyl groups may enhance lipid solubility, prolonging duration of action but increasing risk of side effects like histamine release .
Silyl-Modified Bis-Ammonium Diiodides
Succinyldithiocholine
- Structure : Replaces oxygen atoms in the succinyloxy chain with sulfur .
- Function : Used as a cholinesterase substrate due to its thioether linkages, which resist enzymatic hydrolysis compared to ethers .
Counterion Effects
- Diiodide vs. Dichloride : Iodide’s larger ionic radius reduces solubility in polar solvents compared to chloride, which may necessitate alternative formulations (e.g., propylene glycol solutions) .
Pharmacological and Toxicological Considerations
- Potency: Triethyl groups may enhance receptor affinity at nicotinic acetylcholine receptors but could also increase nonspecific membrane disruption, raising toxicity risks .
Q & A
Synthesis Optimization
Basic: What are the standard protocols for synthesizing triethyl-[2-[4-oxo-4-[2-(triethylazaniumyl)ethoxy]butanoyl]oxyethyl]azanium diiodide? A common approach involves refluxing triethylamine derivatives with succinyl chloride analogs in anhydrous ethanol, followed by ion exchange to isolate the diiodide salt. For example, a modified procedure from uses glacial acetic acid as a catalyst and 4-hour reflux, yielding intermediates that are purified via vacuum evaporation and filtration . Adjust stoichiometry to account for triethyl substitution instead of trimethyl groups (as in succinylcholine analogs, ).
Advanced: How do reaction conditions (e.g., solvent, temperature) influence yield discrepancies in published protocols? Contradictions in yields (e.g., 70–95% in vs. lower yields in ) often stem from solvent polarity and reflux duration. Polar aprotic solvents (e.g., acetonitrile) may enhance nucleophilic substitution efficiency compared to ethanol. Kinetic studies under varying temperatures (25–80°C) and monitoring by TLC/HPLC can identify optimal conditions. For triethyl derivatives, longer alkyl chains may require elevated temperatures (80–100°C) for complete quaternization .
Characterization Techniques
Basic: Which spectroscopic methods are critical for confirming the compound’s structure? 1H/13C NMR (δ 1.2–1.4 ppm for triethyl CH3, δ 3.5–4.5 ppm for ethoxy and ammonium groups) and high-resolution mass spectrometry (HRMS) are essential. Compare with trimethyl analogs ( ) to distinguish ethyl vs. methyl peaks. IR spectroscopy confirms ester (C=O, ~1730 cm⁻¹) and ammonium (N–H, ~3200 cm⁻¹) functionalities .
Advanced: How can researchers resolve ambiguities in NMR spectra caused by diastereomers or counterion effects? Rotating-frame Overhauser spectroscopy (ROESY) can differentiate diastereomers by analyzing spatial proximity of ethyl groups. Ion-pair chromatography (IPC) coupled with conductivity detection helps assess counterion (I⁻) stoichiometry. For complex splitting patterns, DFT-based NMR prediction tools (e.g., ACD/Labs) model triethyl conformational effects .
Biological Activity
Basic: What biological activities are reported for structurally related quaternary ammonium compounds? Succinylcholine analogs ( ) act as neuromuscular blockers. Triethyl derivatives may exhibit modified pharmacokinetics due to increased lipophilicity. Preliminary assays (e.g., acetylcholinesterase inhibition or cytotoxicity on SH-SY5Y cells) can screen for activity .
Advanced: What mechanistic studies are needed to elucidate its interaction with nicotinic acetylcholine receptors (nAChRs)? Use patch-clamp electrophysiology to measure ion channel blockade in HEK293 cells expressing human nAChRs. Molecular docking (AutoDock Vina) with receptor crystal structures (PDB: 2BG9) identifies binding site interactions. Compare with trimethyl analogs to assess steric effects of ethyl groups .
Stability and Degradation Pathways
Basic: What storage conditions are recommended to prevent degradation? Store at –20°C in amber vials under inert gas (argon) to minimize hydrolysis of ester linkages. Aqueous solutions should be buffered at pH 4–6 (acetate or phosphate) to avoid ammonium group degradation .
Advanced: How can degradation products be identified and quantified under accelerated stability testing? Forced degradation studies (40°C/75% RH for 4 weeks) followed by LC-MS/MS reveal major degradation pathways. Hydrolysis of the ester bond generates triethylamine and succinic acid derivatives. Kinetic modeling (Arrhenius plots) predicts shelf life .
Computational Modeling
Basic: Which computational parameters are critical for modeling this compound? Optimize geometry using DFT (B3LYP/6-31G*) to calculate electrostatic potential surfaces, highlighting the cationic ammonium centers. Solvation models (PCM) simulate aqueous behavior .
Advanced: How can molecular dynamics (MD) predict its membrane permeability? Run 100-ns MD simulations in a lipid bilayer (e.g., POPC) using GROMACS. Triethyl groups may enhance membrane interaction vs. trimethyl analogs. Free energy profiles (umbrella sampling) quantify translocation barriers .
Data Contradiction Analysis
Basic: How should researchers address variability in reported synthetic yields? Systematic DOE (Design of Experiments) testing variables (e.g., molar ratios, catalysts) identifies critical factors. Replicate protocols from (acetic acid catalyst) and (K2CO3 base) to compare yields .
Advanced: What statistical methods validate inconsistencies in biological activity data? Apply ANOVA to compare IC50 values across multiple assays. Meta-analysis of published data (e.g., trimethyl vs. triethyl derivatives) using Fisher’s exact test identifies structure-activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
